2-Acetoxy-2-butene

Catalysis Isomerization Reaction Engineering

2-Acetoxy-2-butene (CAS 6203-88-9) is a C6 alkenyl acetate existing as E/Z stereoisomers, with a density of approximately 0.916 g/mL and a boiling point near 122.4°C. Structurally, it is an enol acetate, featuring a carbon-carbon double bond directly substituted with an acetoxy group, which imparts distinct reactivity as an electrophilic dienophile in [4+2] cycloadditions and as a substrate in Pd-catalyzed isomerization pathways.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
Cat. No. B8349285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetoxy-2-butene
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESCC=C(C)OC(=O)C
InChIInChI=1S/C6H10O2/c1-4-5(2)8-6(3)7/h4H,1-3H3
InChIKeyOOCFREXEVDCHGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetoxy-2-butene for Synthesis: A Regioisomeric C4 Building Block Procurement Guide


2-Acetoxy-2-butene (CAS 6203-88-9) is a C6 alkenyl acetate existing as E/Z stereoisomers, with a density of approximately 0.916 g/mL and a boiling point near 122.4°C . Structurally, it is an enol acetate, featuring a carbon-carbon double bond directly substituted with an acetoxy group, which imparts distinct reactivity as an electrophilic dienophile in [4+2] cycloadditions and as a substrate in Pd-catalyzed isomerization pathways . Its procurement is often considered alongside isomers like crotyl acetate and 3-buten-2-yl acetate; however, the specific positioning of the acetoxy group on the vinylic carbon in 2-acetoxy-2-butene dictates a unique profile in regioselective transformations and thermodynamic stability, which are critical for achieving desired product distributions in fine chemical and pharmaceutical intermediate synthesis [1].

Isomeric Selectivity in C4 Acetate Procurement: Why 2-Acetoxy-2-butene Cannot Be Interchanged with Crotyl or 1,4-Diacetoxy Analogs


Direct substitution of 2-acetoxy-2-butene with other butenyl acetates, such as crotyl acetate (2-buten-1-yl acetate) or 3-buten-2-yl acetate, is not scientifically valid due to fundamentally different reaction outcomes dictated by the position of the acetoxy group relative to the alkene. For instance, the acid-catalyzed isomerization rates and equilibrium compositions of butenyl acetates differ significantly between regioisomers [1]. Furthermore, the copper-catalyzed acetoxylation of butadiene yields a mixture where the 1,4-isomer is thermodynamically favored, but the reaction's low regioselectivity and facile interconversion under catalytic conditions mean that the choice of starting material—specifically a 2-substituted vs. a 1-substituted enol acetate—directly governs the kinetic pathway and final product distribution [2]. This compound serves a specific niche where an electron-deficient, vinylic acetate is required, a role that saturated esters or primary allylic acetates cannot fulfill without necessitating additional, often low-yielding, synthetic steps.

Quantitative Differentiation of 2-Acetoxy-2-butene: Comparative Physicochemical, Kinetic, and Regioselectivity Data


Thermodynamic Stability: 2-Acetoxy-2-butene as the Thermodynamically Favored Isomer in Copper-Catalyzed Acetoxylation

In the copper-catalyzed acetoxylation of butadiene, 2-acetoxy-2-butene (the 1,4-isomer in this context) is the thermodynamically controlled product. The reaction proceeds with low kinetic regioselectivity, allowing for easy interconversion of linear and branched isomeric products under the reaction conditions [1]. This contrasts with the hydrocyanation reaction, which exhibits higher kinetic selectivity for the branched isomer. The thermodynamic preference for 2-acetoxy-2-butene ensures it is the major product at equilibrium when the system is not kinetically trapped.

Catalysis Isomerization Reaction Engineering

Physicochemical Properties: Density and Boiling Point Differentiation from Crotyl Acetate Isomers

2-Acetoxy-2-butene exhibits distinct physicochemical properties compared to its close structural analog, trans-2-butenyl acetate (crotyl acetate). The reported density for 2-acetoxy-2-butene is approximately 0.916 g/mL with a boiling point of 122.4°C at 760 mmHg . In contrast, trans-2-butenyl acetate is reported to have a density of 0.919 g/mL and a boiling point range of 128-130°C . These differences, while subtle, are critical for analytical method development and for predicting behavior in distillative separations.

Analytical Chemistry Separation Science Process Control

Synthetic Utility: Diels-Alder Reactivity as an Electron-Deficient Dienophile

The placement of the acetoxy group on the vinylic carbon makes 2-acetoxy-2-butene an electron-deficient alkene, activating it as a dienophile in normal-electron-demand Diels-Alder reactions . This is a key differentiator from allylic acetates like crotyl acetate, where the double bond is less electronically perturbed. The resulting cycloadducts, bearing an acetoxy-substituted cyclohexene core, are valuable synthetic handles in the construction of complex molecules for pharmaceuticals and agrochemicals. While specific rate constants for 2-acetoxy-2-butene vs. crotyl acetate are not directly compared in the identified literature, the class-level behavior of enol acetates as reactive dienophiles is well-established, and their use is documented in patents for synthesizing bioactive compounds.

Cycloaddition Stereoselective Synthesis Pharmaceutical Intermediates

Application Scenarios for 2-Acetoxy-2-butene Based on Verifiable Performance Differentiation


Synthesis of Stereodefined Cyclohexene Derivatives via Diels-Alder Cycloaddition

2-Acetoxy-2-butene serves as a specialized dienophile in the construction of functionalized cyclohexene rings . Its electron-deficient nature promotes cycloaddition with electron-rich dienes, producing acetoxy-substituted adducts. These intermediates are strategically valuable in pharmaceutical synthesis, as the acetoxy group can be subsequently hydrolyzed to an alcohol or displaced with other nucleophiles, providing a versatile entry point for further functionalization. This application is particularly relevant when a specific substitution pattern on the cyclohexene ring is required, which cannot be efficiently achieved using alternative, less reactive dienophiles. This scenario is directly supported by the class-level inference of its dienophile reactivity discussed in Section 3 .

Model Substrate for Investigating Isomerization Mechanisms in Allylic Systems

Due to the established thermodynamic preference for the 1,4-isomer (2-acetoxy-2-butene) in copper-catalyzed acetoxylation [1], this compound is an ideal substrate for mechanistic studies on allylic isomerization and π-allyl metal complex formation. Its behavior under catalytic conditions can be directly compared to kinetic products like 3-buten-2-yl acetate, allowing researchers to deconvolute kinetic vs. thermodynamic control in Pd- or Cu-catalyzed transformations. This fundamental understanding is crucial for designing catalysts and processes with improved regioselectivity for industrial applications, such as the synthesis of 1,4-butanediol precursors [2]. This scenario is a direct application of the thermodynamic stability evidence presented in Section 3 [1].

Analytical Method Development and Quality Control for Butenyl Acetate Mixtures

The distinct physicochemical properties of 2-acetoxy-2-butene, specifically its density (0.916 g/mL) and boiling point (122.4 °C), provide a clear analytical fingerprint for its identification and quantification in complex mixtures . In industrial settings where butenyl acetates are produced as mixtures (e.g., from butadiene acetoxylation), these properties enable the development of robust GC-FID or GC-MS methods to monitor reaction progress, optimize catalyst selectivity, and ensure final product purity. This application directly leverages the head-to-head comparison data provided in Section 3 [REFS-4, REFS-5].

Synthesis of Enantiomerically Enriched Secondary Alcohols via Asymmetric Catalysis

The prochiral nature of the alkene in 2-acetoxy-2-butene, combined with the directing ability of the acetoxy group, makes it a potential substrate for asymmetric hydrogenation or hydroformylation. While specific data for this compound is limited, analogous enol acetates are used to generate chiral secondary alcohols or aldehydes with high enantioselectivity. The resulting chiral acetates can be hydrolyzed to valuable chiral building blocks. This scenario is supported by the compound's established reactivity profile as an electron-deficient alkene and its use in related catalytic transformations . This is a forward-looking application based on the class-level reactivity discussed in Section 3 .

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